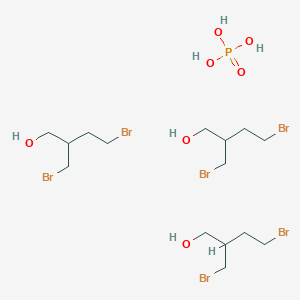
4-Bromo-2-(bromomethyl)butan-1-ol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(bromomethyl)butan-1-ol is an organic compound that contains both bromine and hydroxyl functional groups. This compound is of interest due to its potential applications in organic synthesis and various chemical reactions. Phosphoric acid, a common reagent in organic chemistry, is often used in conjunction with this compound to facilitate certain reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)butan-1-ol typically involves the bromination of 2-butanol. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-(bromomethyl)butan-1-ol may involve continuous flow reactors to optimize the yield and purity of the product. The use of phosphoric acid as a catalyst can enhance the reaction efficiency by protonating the hydroxyl group, making it a better leaving group .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(bromomethyl)butan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.
Elimination Reactions: In the presence of a strong base, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Applications De Recherche Scientifique
4-Bromo-2-(bromomethyl)butan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(bromomethyl)butan-1-ol involves the formation of reactive intermediates such as carbocations or radicals. Phosphoric acid plays a crucial role by protonating the hydroxyl group, making it a better leaving group and facilitating the formation of the carbocation intermediate. This intermediate can then undergo various reactions, such as nucleophilic substitution or elimination .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-butanol
- 1-Bromo-3-butanol
- 1-Bromo-3-hydroxybutane
- 4-Bromo-1-butanol
Uniqueness
4-Bromo-2-(bromomethyl)butan-1-ol is unique due to the presence of two bromine atoms at different positions, which allows for selective reactions and the formation of diverse products. This makes it a valuable compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
64636-28-8 |
|---|---|
Formule moléculaire |
C15H33Br6O7P |
Poids moléculaire |
835.8 g/mol |
Nom IUPAC |
4-bromo-2-(bromomethyl)butan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C5H10Br2O.H3O4P/c3*6-2-1-5(3-7)4-8;1-5(2,3)4/h3*5,8H,1-4H2;(H3,1,2,3,4) |
Clé InChI |
NURZJGCIIBYSEH-UHFFFAOYSA-N |
SMILES canonique |
C(CBr)C(CO)CBr.C(CBr)C(CO)CBr.C(CBr)C(CO)CBr.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


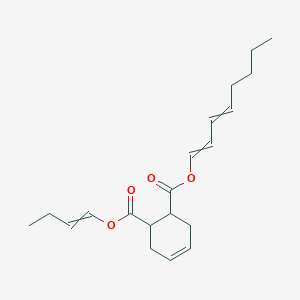
![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
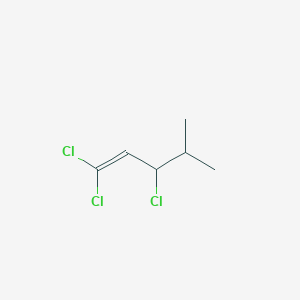
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
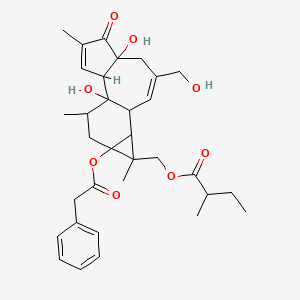
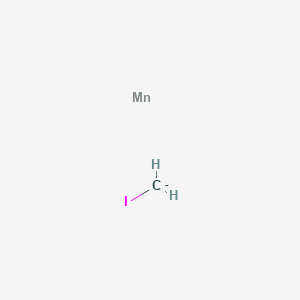
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
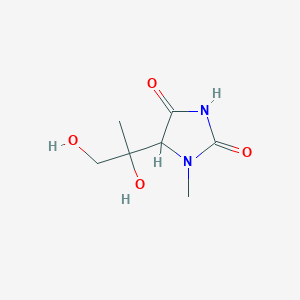

![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
